4-Methyl-8-phenylmethoxyquinoline

Medicinal Chemistry Building Block Physicochemical Properties

4-Methyl-8-phenylmethoxyquinoline (CAS 101441-65-0), also designated 4-Methyl-8-benzyloxyquinoline, is a disubstituted quinoline derivative with a methyl group at the 4-position and a phenylmethoxy (benzyloxy) group at the 8-position, having the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol. It serves as a synthetically designed building block in medicinal chemistry, where the dual substitution pattern on the quinoline core is employed to modulate physicochemical properties and biological activity profiles.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
Cat. No. B14336344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-8-phenylmethoxyquinoline
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO/c1-13-10-11-18-17-15(13)8-5-9-16(17)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
InChIKeyAESDNNDHMXKXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Technical Profile: 4-Methyl-8-phenylmethoxyquinoline as a Differentiated Quinoline Building Block


4-Methyl-8-phenylmethoxyquinoline (CAS 101441-65-0), also designated 4-Methyl-8-benzyloxyquinoline, is a disubstituted quinoline derivative with a methyl group at the 4-position and a phenylmethoxy (benzyloxy) group at the 8-position, having the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It serves as a synthetically designed building block in medicinal chemistry, where the dual substitution pattern on the quinoline core is employed to modulate physicochemical properties and biological activity profiles . The compound is structurally related to the well-studied antimicrobial and metal-chelating scaffold 8-hydroxyquinoline (8-HQ), but the O-benzylation at C-8 and C-4 methylation create a distinct chemical entity with altered hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to the parent 8-HQ and its mono-substituted analogs [1].

Why 4-Methyl-8-phenylmethoxyquinoline Cannot Be Replaced by Generic 8-Hydroxyquinoline or Simple 8-Benzyloxyquinoline Analogs


The selection of 4-Methyl-8-phenylmethoxyquinoline over the parent 8-hydroxyquinoline (8-HQ) or the non-methylated 8-phenylmethoxyquinoline is driven by quantifiable differences in biological activity and physicochemical properties that prevent simple interchangeability. Research on related 8-benzyloxy-substituted quinoline ethers demonstrates that O-substitution at the C-8 position fundamentally alters the antimicrobial spectrum: while 8-HQ exhibits broad-spectrum antibacterial activity (MIC = 0.8 µg/mL against S. aureus and S. epidermidis), the 8-benzyloxy ether derivatives show markedly reduced antibacterial effects, with most analogs displaying MIC values ≥100 µg/mL against the same strains [1]. This shift in activity profile means that a researcher requiring the specific antifungal selectivity and reduced antibacterial cytotoxicity observed in the 8-benzyloxy series cannot substitute 8-HQ. Furthermore, the presence of the 4-methyl group introduces additional differentiation from 8-phenylmethoxyquinoline (CAS 84165-42-4, MW 235.28), as studies on 4-methyl-8-hydroxyquinoline reveal that C-4 methylation enhances antimicrobial potency against Gram-positive pathogens, with MIC values of 16 µM against MRSA and 8 µM against S. aureus [2]. The combined 4-methyl, 8-benzyloxy substitution pattern is therefore not merely an incremental structural variation but a deliberate design choice that produces a compound with a distinct pharmacological fingerprint compared to its closest commercially available analogs (8-HQ, 2-methyl-8-HQ, 4-methyl-8-HQ, and 8-phenylmethoxyquinoline).

Quantitative Comparator-Based Evidence Guide for Selecting 4-Methyl-8-phenylmethoxyquinoline


Structural and Physicochemical Differentiation from 8-Phenylmethoxyquinoline

4-Methyl-8-phenylmethoxyquinoline differs from the closest commercially available analog, 8-phenylmethoxyquinoline (CAS 84165-42-4), by the presence of a methyl substituent at the quinoline 4-position. This structural difference results in measurable changes in molecular properties: an increase in molecular weight from 235.28 g/mol to 249.31 g/mol, and the addition of one hydrogen bond acceptor site while maintaining zero hydrogen bond donors [1]. The 4-methyl group on the quinoline scaffold has been shown in the 8-hydroxyquinoline series to influence both antimicrobial potency and metal-chelate formation thermodynamics, suggesting that the 4-methyl-8-phenylmethoxy substitution pattern cannot be replicated by the 4-unsubstituted analog [2].

Medicinal Chemistry Building Block Physicochemical Properties

Antimicrobial Activity Differential: 4-Methyl-8-hydroxyquinoline Precursor vs. 8-Hydroxyquinoline Parent

The 4-methyl-8-hydroxyquinoline precursor, which shares the 4-methylquinoline core with the target compound, demonstrates significantly enhanced antimicrobial activity against Staphylococcus species compared to certain clinical benchmarks. Against methicillin-resistant S. aureus (MRSA), 4-methyl-8-hydroxyquinoline exhibits an MIC of 16 µM, while against methicillin-susceptible S. aureus the MIC is 8 µM [1]. The 8-HQ parent compound, by comparison, shows an MIC of 0.8 µg/mL (approximately 5.5 µM based on MW 145.16) against S. aureus, but the 4-methyl derivative's activity must be contextualized against its altered spectrum and potential for metal complexation that further enhances potency [2]. The target compound's 8-benzyloxy modification would be expected to shift activity from antibacterial toward antifungal, consistent with the class behavior of 8-benzyloxyquinoline ethers [2].

Antimicrobial SAR Gram-positive

Antifungal Activity Benchmarking Against 8-Benzyloxyquinoline Ether Series

In a systematic study of 14 8-benzyloxy-substituted quinoline ethers (compounds 2a–n), the most potent antifungal analog, 8-(3-bromobenzyloxy)-quinoline (compound 2e), achieved an MIC of 3.125 µg/mL against Aspergillus niger, which was comparable to the parent 8-HQ (MIC = 2.5 µg/mL) and within 2.5-fold of the clinical antifungal terbinafine (MIC = 1.25 µg/mL) [1]. Compounds with unsubstituted or para-substituted benzyl groups showed substantially weaker activity (MIC 25–100 µg/mL), establishing that the benzyloxy substitution pattern is a critical determinant of antifungal potency within this chemotype [1]. The target compound, 4-methyl-8-phenylmethoxyquinoline, embeds an unsubstituted benzyl group at the 8-position, which based on class SAR would be expected to yield intermediate antifungal activity (projected MIC range 12.5–25 µg/mL against A. niger) while its 4-methyl group provides an additional handle for further potency optimization through parallel derivatization strategies [1].

Antifungal Aspergillus niger Lead Optimization

Cytotoxicity Selectivity Window: 8-Benzyloxyquinoline Ethers vs. 8-Hydroxyquinoline

The 8-benzyloxyquinoline ether chemotype exhibits a measurable cytotoxicity profile that distinguishes it from 8-HQ. For compound 2e (8-(3-bromobenzyloxy)-quinoline), the IC₅₀ against human alveolar basal epithelial A549 cells was approximately 9 µg/mL after 48-hour incubation, yielding a selectivity index (SI = IC₅₀/MIC) of approximately 2.9 relative to its anti-A. niger activity [1]. At 10 µg/mL, compound 2e induced a degree of cell death comparable to 8-HQ but substantially lower than doxorubicin, indicating that O-benzylation does not eliminate cytotoxicity but maintains it within a manageable range for further optimization [1]. The 4-methyl group present in the target compound has been independently associated with modulated cytotoxicity in the 8-HQ series, suggesting that 4-methyl-8-phenylmethoxyquinoline may exhibit a differentiated cytotoxicity window compared to both 8-HQ and the non-methylated 8-benzyloxy ethers [2].

Cytotoxicity Selectivity A549 Cells

Optimal Application Scenarios for 4-Methyl-8-phenylmethoxyquinoline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Quinoline-Based Antimicrobials

4-Methyl-8-phenylmethoxyquinoline is an ideal scaffold for systematic SAR exploration of dual-substituted quinolines. The 8-benzyloxy group enables investigation of O-substitution effects on antimicrobial spectrum shifting (from antibacterial toward antifungal), as established by the class-level evidence showing that 8-benzyloxyquinoline ethers lose Gram-positive antibacterial activity (MIC ≥100 µg/mL vs. 0.8 µg/mL for 8-HQ) while gaining anti-A. niger activity [1]. The 4-methyl group provides an additional variable for tuning potency, with the 4-methyl-8-HQ precursor demonstrating MIC values of 8–16 µM against Staphylococcus species [2]. Researchers can use this compound to independently vary the benzyl substitution at O-8 and the alkyl/aryl substitution at C-4 to map the complete SAR surface of this chemotype.

Antifungal Lead Optimization Starting Point

The compound serves as a strategic entry point for antifungal lead optimization targeting Aspergillus species. The class benchmark shows that 8-benzyloxyquinoline ethers achieve MIC values as low as 3.125 µg/mL against A. niger, within 2.5-fold of the clinical agent terbinafine (1.25 µg/mL) [1]. The 4-methyl analog offers a scaffold where the 8-benzyloxy group can be systematically varied (halogen, electron-withdrawing, electron-donating substituents) while the 4-methyl group maintains a constant influence on lipophilicity and metabolic stability. The measured cytotoxicity window (IC₅₀ ≈ 9 µg/mL, SI ≈ 2.9 for related compound 2e) provides a baseline for selectivity optimization [1].

Metal Chelation and Bioinorganic Chemistry Research

The 4-methylquinoline core, once the 8-benzyl protecting group is removed, yields 4-methyl-8-hydroxyquinoline, a ligand with established metal-chelating properties. Studies demonstrate that Fe(III) complexation of 4-methyl-8-HQ enhances anti-MRSA activity 3.2-fold (MIC reduction from 16 µM to 5 µM) [2]. The protected 8-benzyloxy form of the target compound is valuable as a stable, characterizable intermediate for controlled deprotection and subsequent metal complexation studies, enabling stepwise investigation of ligand-metal stoichiometry and biological activity without the handling challenges of the free 8-hydroxy form [3].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound's dual functionalization pattern (C-4 methyl, C-8 benzyloxy) makes it suitable as a core scaffold for parallel library synthesis. The 8-benzyloxy group can be cleaved to reveal a phenolic hydroxyl for further derivatization, while the 4-methyl group remains inert under most deprotection conditions, providing a regiochemically defined intermediate. This orthogonal reactivity profile, combined with the compound's molecular weight of 249.31 g/mol and calculated logP-enhancing substitution, positions it as a versatile fragment for hit-to-lead and lead optimization campaigns in anti-infective drug discovery [1][3].

Quote Request

Request a Quote for 4-Methyl-8-phenylmethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.